molecular formula C12H17BrN2O B13547702 1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine

1-[(5-Bromo-2-methoxyphenyl)methyl]piperazine

Cat. No.: B13547702
M. Wt: 285.18 g/mol
InChI Key: BVVSAQBPJQCNRL-UHFFFAOYSA-N
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Description

1-(5-bromo-2-methoxybenzyl)piperazine is an organic compound with the molecular formula C12H17BrN2O It is a derivative of piperazine, a heterocyclic amine, and features a brominated methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromo-2-methoxybenzyl)piperazine typically involves the reaction of 5-bromo-2-methoxybenzyl chloride with piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 1-(5-bromo-2-methoxybenzyl)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

1-(5-bromo-2-methoxybenzyl)piperazine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-bromo-2-methoxybenzyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-(5-bromo-2-methoxybenzyl)piperazine can be compared with other benzyl piperazine derivatives, such as:

Properties

Molecular Formula

C12H17BrN2O

Molecular Weight

285.18 g/mol

IUPAC Name

1-[(5-bromo-2-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C12H17BrN2O/c1-16-12-3-2-11(13)8-10(12)9-15-6-4-14-5-7-15/h2-3,8,14H,4-7,9H2,1H3

InChI Key

BVVSAQBPJQCNRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCNCC2

Origin of Product

United States

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